molecular formula C22H21NO3 B5700147 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B5700147
M. Wt: 347.4 g/mol
InChI Key: HLQSSKCKKLJDMQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with ethyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-ethylphenol with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl rings can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide
  • 2-(4-chlorophenoxy)-N-(4-phenoxyphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-phenoxyphenyl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties and applications, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-2-17-8-12-19(13-9-17)25-16-22(24)23-18-10-14-21(15-11-18)26-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQSSKCKKLJDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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